1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The key steps may include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the oxadiazole moiety via a condensation reaction.
- Functionalization of the phenyl and nitrophenyl groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain pathways.
Binding: Interacting with DNA or proteins to modulate their function.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-triazole derivatives
- Oxadiazole derivatives
- Hydrazide derivatives
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C19H15N9O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H15N9O4/c1-11(13-8-5-9-14(10-13)28(30)31)21-23-19(29)15-16(12-6-3-2-4-7-12)27(26-22-15)18-17(20)24-32-25-18/h2-10H,1H3,(H2,20,24)(H,23,29)/b21-11+ |
InChI Key |
ZCXRRZNYPXJLCW-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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